molecular formula C13H16N2O2 B2813062 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid CAS No. 1016703-24-4

3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid

Cat. No.: B2813062
CAS No.: 1016703-24-4
M. Wt: 232.283
InChI Key: LBSTVAAYZYPZIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid typically involves the reaction of 2-methyl-1H-benzimidazole with a suitable alkylating agent, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzimidazole, facilitating the nucleophilic attack on the alkylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a butanoic acid side chain. This structural uniqueness may confer distinct biological and chemical properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

3-methyl-2-(2-methylbenzimidazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8(2)12(13(16)17)15-9(3)14-10-6-4-5-7-11(10)15/h4-8,12H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSTVAAYZYPZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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